2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-
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Overview
Description
Reagents: 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
Conditions: Coupling reaction using EDCI and HOBt in dichloromethane
Step 3: Addition of Piperidine Moiety
Reagents: 4-piperidone
Conditions: Reductive amination using sodium triacetoxyborohydride in methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- typically involves multiple steps, starting with the preparation of the quinolinone core. This is followed by the introduction of the pyrazole ring and the piperidine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Synthesis of Quinolinone Core
Reagents: Aniline, ethyl acetoacetate
Conditions: Reflux in ethanol with a catalytic amount of acetic acid
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Nucleophiles in the presence of a base like triethylamine
Major Products Formed
Oxidation: Formation of quinolinone derivatives with additional oxygen functionalities
Reduction: Formation of reduced quinolinone derivatives
Substitution: Formation of substituted quinolinone derivatives with various functional groups
Scientific Research Applications
2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and chlorine atoms enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-chloro-
- **2(1H)-Quinolinone, 4-[[1-[(5-bromo-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro-
Uniqueness
The unique combination of the quinolinone core, pyrazole ring, and piperidine moiety, along with the presence of fluorine and chlorine atoms, distinguishes 2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- from other similar compounds
Biological Activity
The compound 2(1H)-Quinolinone, 4-[[1-[(5-chloro-1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl]amino]-6-fluoro- is a synthetic derivative of quinoline that has garnered attention for its diverse biological activities. Quinoline and its derivatives are recognized for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The chemical structure of this compound features a quinolinone core with a piperidine ring and a pyrazole moiety, which are known to enhance biological activity. The presence of fluorine and chlorine substituents may also contribute to its pharmacological profile.
Anticancer Activity
Research has shown that quinoline derivatives possess significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds containing the quinolinone scaffold have been reported to inhibit tumor growth in vitro and in vivo models .
Antimicrobial Properties
The pyrazole moiety is associated with a broad spectrum of antimicrobial activity. Studies indicate that derivatives similar to this compound exhibit potent antibacterial and antifungal effects against several pathogens, including resistant strains. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways .
Anti-inflammatory Effects
Quinoline derivatives are also noted for their anti-inflammatory properties. The compound has shown potential in reducing inflammatory markers in various experimental models. This activity is often linked to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .
Study 1: Anticancer Efficacy
A study published in Nature evaluated the anticancer efficacy of quinoline derivatives, including similar compounds to the one . It was found that these compounds could significantly inhibit the proliferation of cancer cells by inducing apoptosis via the mitochondrial pathway. The study highlighted the importance of structural modifications in enhancing anticancer activity .
Study 2: Antimicrobial Activity
Another research article explored the antimicrobial potential of quinoline derivatives against various bacterial strains. The results indicated that compounds with a pyrazole substitution exhibited enhanced activity against Gram-positive and Gram-negative bacteria, suggesting that this structural feature is critical for antimicrobial potency .
Data Summary Table
Properties
Molecular Formula |
C19H19ClFN5O2 |
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Molecular Weight |
403.8 g/mol |
IUPAC Name |
4-[[1-(5-chloro-1-methylpyrazole-4-carbonyl)piperidin-4-yl]amino]-6-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C19H19ClFN5O2/c1-25-18(20)14(10-22-25)19(28)26-6-4-12(5-7-26)23-16-9-17(27)24-15-3-2-11(21)8-13(15)16/h2-3,8-10,12H,4-7H2,1H3,(H2,23,24,27) |
InChI Key |
OVCWYLSZCSCZNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)N2CCC(CC2)NC3=CC(=O)NC4=C3C=C(C=C4)F)Cl |
Origin of Product |
United States |
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